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6-chloro-5-fluoro-3-methyl-1H-indole Documentation Hub

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  • Product: 6-chloro-5-fluoro-3-methyl-1H-indole
  • CAS: 169673-97-6

Core Science & Biosynthesis

Foundational

6-chloro-5-fluoro-3-methylindole chemical structure and molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-5-Fluoro-3-Methylindole Executive Summary This technical guide profiles 6-chloro-5-fluoro-3-methylindole , a trisubstituted indole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-5-Fluoro-3-Methylindole

Executive Summary

This technical guide profiles 6-chloro-5-fluoro-3-methylindole , a trisubstituted indole derivative belonging to the halogenated skatole family. While the parent scaffold (6-chloro-5-fluoroindole) is a known commercial building block (CAS 122509-72-2), the 3-methylated variant represents a specialized pharmacophore. Its structure combines the lipophilic and metabolic-blocking properties of the 5,6-dihalogenation pattern with the steric and electronic influence of the C3-methyl group. This molecule is of high value in medicinal chemistry as a bioisostere for tryptophan derivatives, serotonin receptor modulators, and kinase inhibitors.

Part 1: Chemical Identity & Structural Analysis

The precise characterization of this molecule is critical for stoichiometric calculations in synthetic workflows.

Physicochemical Data
PropertyValueNotes
IUPAC Name 6-chloro-5-fluoro-3-methyl-1H-indole
Molecular Formula C₉H₇ClFN
Molecular Weight 183.61 g/mol Calculated (Standard Atomic Weights)
Exact Mass 183.0251Monoisotopic
Parent Scaffold Skatole (3-methylindole)
Substituents 3-Methyl (-CH₃), 5-Fluoro (-F), 6-Chloro (-Cl)
Predicted LogP ~3.2 - 3.5Increased lipophilicity vs. Skatole (LogP ~2.6) due to halogens
H-Bond Donors/Acceptors 1 / 1NH donor; F/N acceptors
Structural Topology & Numbering

The biological activity of this molecule is dictated by the specific arrangement of the halogens. The 5-fluoro and 6-chloro positions are "metabolic blocking sites," preventing the hydroxylation typically seen in natural indoles (e.g., at C5 in serotonin).

IndoleStructure Figure 1: Numbering scheme of 6-chloro-5-fluoro-3-methylindole. Note the 3-Methyl, 5-Fluoro, and 6-Chloro substitution pattern. N1 N1 (H) C2 C2 N1->C2 C3 C3 (Me) C2->C3 double C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 (F) C4->C5 double C6 C6 (Cl) C5->C6 C7 C7 C6->C7 double C7a C7a C7->C7a C7a->N1 C7a->C3a double

[2]

Part 2: Synthetic Methodology

The most robust route to 6-chloro-5-fluoro-3-methylindole is the Fischer Indole Synthesis . This method allows for the de novo construction of the indole core with the halogens pre-installed on the phenyl ring.

Retrosynthetic Analysis
  • Target: 6-chloro-5-fluoro-3-methylindole

  • Disconnection: N1–C2 and C3–C3a bonds.

  • Precursors:

    • Hydrazine: (3-Chloro-4-fluorophenyl)hydrazine hydrochloride (derived from the corresponding aniline).

    • Ketone/Aldehyde: Propionaldehyde (Propanal) or Propionaldehyde diethyl acetal (for controlled release).

Reaction Mechanism (Fischer Indolization)

The regioselectivity here is crucial. The starting hydrazine (3-chloro-4-fluoro) has two ortho positions available for cyclization: C2 and C6.

  • Path A (Sterically Hindered): Cyclization at C2 (between N and Cl). Unfavorable.

  • Path B (Favored): Cyclization at C6 (between N and H). This yields the desired 6-chloro-5-fluoro substitution pattern.

FischerSynthesis Figure 2: Fischer Indole Synthesis Pathway. The [3,3]-shift is the rate-determining step, driven by acid catalysis and heat. Start Reactants: (3-Cl-4-F-phenyl)hydrazine + Propionaldehyde Hydrazone Intermediate 1: Arylhydrazone Formation Start->Hydrazone Condensation (-H2O) EneHydrazine Tautomerization: Ene-hydrazine Hydrazone->EneHydrazine Acid Cat. SigmaShift [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) EneHydrazine->SigmaShift Heat Aminal Cyclization to Aminal SigmaShift->Aminal Re-aromatization Elimination Acid-Catalyzed Elimination (- NH3) Aminal->Elimination Product Final Product: 6-Chloro-5-Fluoro-3-Methylindole Elimination->Product

Experimental Protocol (Bench Scale)

Note: All steps must be performed in a fume hood due to the toxicity of hydrazines.

Reagents:

  • (3-Chloro-4-fluorophenyl)hydrazine HCl (1.0 eq)

  • Propionaldehyde (1.1 eq)

  • Glacial Acetic Acid (Solvent)

  • ZnCl₂ or H₂SO₄ (Catalyst)[1]

Procedure:

  • Hydrazone Formation: Dissolve the hydrazine salt in glacial acetic acid. Cool to 10°C. Dropwise add propionaldehyde. Stir for 1 hour at room temperature.

  • Cyclization: Add the Lewis acid catalyst (ZnCl₂, 2.0 eq). Heat the mixture to reflux (approx. 110°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the hydrazone.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice water. Neutralize carefully with NaOH or NaHCO₃ to pH 8.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude brown solid is purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆)δ 2.20 (s, 3H): C3-Methyl group.δ 10.9 (br s, 1H): Indole NH.δ 7.4-7.8 (d, 2H): Aromatic protons (H4, H7). Look for ¹⁹F coupling (splitting doublets into doublets of doublets).Confirms the presence of the methyl group and the integrity of the indole ring.
¹⁹F NMR δ -120 to -125 ppm: Single peak (possibly split by H4).Confirms the presence of fluorine.[2][3][4]
Mass Spec (ESI) [M+H]⁺ = 184.61 Chlorine isotope pattern (³⁵Cl/³⁷Cl) visible as M+H (100%) and M+H+2 (33%).Confirms formula and halogen content.

Part 4: Medicinal Chemistry Applications

This molecule is not merely a chemical curiosity; it is a strategic scaffold in drug design.

  • Metabolic Stability: The C3-methyl group blocks oxidation to the oxindole, while the C5-F and C6-Cl substitutions block the primary sites of metabolic hydroxylation by Cytochrome P450 enzymes. This often results in an increased half-life (

    
    ) compared to the non-halogenated parent.
    
  • Bioisosterism: The 5-fluoro group mimics the electronic properties of a hydroxyl group (as seen in serotonin) but acts as a hydrogen bond acceptor only, altering receptor binding kinetics.

  • Lipophilicity: The addition of Cl and F significantly increases LogP, enhancing blood-brain barrier (BBB) permeability, making this scaffold ideal for CNS-targeted drugs (e.g., melatonin receptor agonists).

References

  • Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoroindole Product Page. (Parent scaffold reference). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773648, 6-Chloro-5-fluoroindole. Retrieved from

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Seminal text on the mechanism).
  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.
  • ChemicalBook. (n.d.). 6-Chloro-5-fluoroindole Properties. Retrieved from

Sources

Exploratory

6-chloro-5-fluoro-3-methylindole medicinal chemistry building blocks

Medicinal Chemistry Building Block Profile CAS: 169673-97-6 Formula: C₉H₇ClFN Molecular Weight: 183.61 g/mol [1] Part 1: Executive Summary & Structural Rationale In the landscape of modern drug discovery, 6-chloro-5-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Medicinal Chemistry Building Block Profile

CAS: 169673-97-6 Formula: C₉H₇ClFN Molecular Weight: 183.61 g/mol [1]

Part 1: Executive Summary & Structural Rationale

In the landscape of modern drug discovery, 6-chloro-5-fluoro-3-methylindole represents a highly specialized "privileged structure." Unlike generic indole scaffolds, this building block offers a pre-installed, multi-vector modulation of physicochemical properties designed to address common failure modes in lead optimization: metabolic instability and poor target residence time.

The Medicinal Chemistry "Why"

This molecule is not merely a starting material; it is a strategic solution to specific SAR (Structure-Activity Relationship) challenges.

Structural FeatureMedicinal Chemistry FunctionMechanism of Action
5-Fluoro Substitution Metabolic Blocking & Electronic TuningBlocks CYP450-mediated hydroxylation at the electron-rich C5 position. The high electronegativity pulls electron density, lowering the pKa of the pyrrole NH, potentially strengthening H-bond donor capability.
6-Chloro Substitution Lipophilicity & Halogen BondingIncreases cLogP to improve membrane permeability. The chlorine atom can participate in "halogen bonding" (sigma-hole interactions) with carbonyl backbone residues in protein binding pockets.
3-Methyl Group Conformation & StabilityBlocks the highly reactive C3 position (prone to electrophilic attack and oxidation). It restricts the rotation of substituents at C2 or N1, locking the molecule into a bioactive conformation (the "magic methyl" effect).

Part 2: Synthetic Methodologies

To ensure supply chain resilience and structural diversity, we present two distinct synthetic routes. Route A is preferred for large-scale de novo synthesis, while Route B is ideal for late-stage functionalization of existing indole libraries.

Route A: The Fischer Indole Cyclization (De Novo)

This is the most atom-economical route for generating the core scaffold from commodity precursors.

Mechanism: Acid-catalyzed condensation of a phenylhydrazine with a ketone/aldehyde, followed by a [3,3]-sigmatropic rearrangement.

  • Precursors: (3-Chloro-4-fluorophenyl)hydrazine hydrochloride + Propionaldehyde.

  • Key Reagent: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂).

  • Advantage: Direct formation of the 3-methyl core without reduction steps.

Route B: C3-Functionalization via Vilsmeier-Haack

Used when starting from the commercially available 6-chloro-5-fluoroindole (CAS 122509-72-2).

Mechanism: Formylation at C3 followed by hydride reduction.

  • Formylation: POCl₃ / DMF

    
     3-carbaldehyde intermediate.
    
  • Reduction: NaBH₄ (tosylhydrazone method) or LiAlH₄

    
     3-methyl.
    
Visualization: Synthesis Workflow

The following diagram outlines the decision logic and chemical pathways for accessing this scaffold.

SynthesisWorkflow Start Target: 6-Chloro-5-fluoro-3-methylindole RouteA Route A: Fischer Indole Synthesis (Scale-Up Preferred) RouteA->Start RouteB Route B: C3 Functionalization (Library Expansion) RouteB->Start Hydrazine (3-Chloro-4-fluorophenyl)hydrazine ReactionA Reflux in PPA or ZnCl2 [3,3]-Sigmatropic Rearrangement Hydrazine->ReactionA Propionaldehyde Propionaldehyde Propionaldehyde->ReactionA Scaffold 6-Chloro-5-fluoroindole (CAS 122509-72-2) ReactionB1 Vilsmeier-Haack (POCl3 / DMF) Scaffold->ReactionB1 Intermediate Intermediate: 3-Carbaldehyde ReactionB2 Reduction (LiAlH4 or NaBH4) Intermediate->ReactionB2 ReactionA->RouteA ReactionB1->Intermediate ReactionB2->RouteB

Caption: Dual-pathway strategy for synthesizing 6-chloro-5-fluoro-3-methylindole. Route A is preferred for bulk synthesis; Route B utilizes commercial indole cores.

Part 3: Experimental Protocols

Protocol 1: Fischer Indole Synthesis (Route A)

This protocol is adapted for high-throughput validation.

Reagents:

  • (3-Chloro-4-fluorophenyl)hydrazine HCl (1.0 eq)

  • Propionaldehyde (1.1 eq)

  • Ethanol (Solvent A)

  • Polyphosphoric Acid (PPA) or 4% H₂SO₄ (Catalyst)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve the hydrazine salt in Ethanol at 0°C. Add Propionaldehyde dropwise over 20 minutes. Stir at room temperature for 2 hours. Monitor by TLC (disappearance of hydrazine).

  • Isolation: Evaporate ethanol to yield the crude hydrazone oil.

  • Cyclization: Add the crude hydrazone to PPA (10 eq by weight) pre-heated to 80°C. Stir vigorously. The reaction is exothermic; maintain temperature between 90-100°C for 3 hours.

  • Quenching: Pour the dark reaction mixture onto crushed ice/water (500 mL). Stir for 30 minutes to precipitate the solid.

  • Purification: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The temperature during PPA addition dictates the ratio of cyclization vs. polymerization. Do not exceed 110°C.

Protocol 2: Functionalization of the 6-Chloro Handle

The 6-chloro position is less reactive than bromo- or iodo-analogs but can be activated for Buchwald-Hartwig aminations or Suzuki couplings using specialized ligand systems.

Recommended Conditions for C6-Coupling:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: XPhos or BrettPhos (Critical for activating aryl chlorides)

  • Base: Cs₂CO₃ or NaOtBu

  • Solvent: 1,4-Dioxane or Toluene, 100°C

Part 4: Pharmacophore & Signaling Logic

The following diagram illustrates how the specific substitution pattern of this building block integrates into broader biological signaling pathways, specifically highlighting its utility in Kinase and GPCR drug design.

PharmacophoreLogic Molecule 6-Chloro-5-fluoro-3-methylindole Prop1 C5-Fluoro: Prevents Oxidation Molecule->Prop1 Prop2 C6-Chloro: Hydrophobic Pocket Fill Molecule->Prop2 Prop3 C3-Methyl: Conformational Lock Molecule->Prop3 Target1 Kinase Hinge Binder (ATP Competitive) Prop1->Target1 Metabolic Stability Prop2->Target1 Selectivity Target2 Serotonin (5-HT) Receptors (GPCR Ligand) Prop2->Target2 Lipophilicity Prop3->Target2 Bioactivity

Caption: Pharmacophore mapping showing how structural features translate to target binding and stability in Kinase and GPCR drug discovery.

References

  • ChemicalBook. (n.d.). 3-Methylindole Synthesis and Industrial Production. Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates. Retrieved from

  • GuideChem. (n.d.). 6-Chloro-5-fluoro-3-methylindole CAS 169673-97-6 Details. Retrieved from

  • Open Medicinal Chemistry Journal. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from

  • Chem-Impex International. (n.d.). 5-Chloro-6-fluoroindole: Applications in Pharmaceutical Development. Retrieved from

Sources

Foundational

The Biological Versatility of 6-Chloro-5-fluoro-3-methylindole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Halogenation of the in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Halogenation of the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity.[2][3] This technical guide provides an in-depth exploration of the biological activities of a specific class of halogenated indoles: 6-chloro-5-fluoro-3-methylindole derivatives. While direct biological data for this exact substitution pattern is emerging, this document synthesizes the current understanding based on structure-activity relationships (SAR) of closely related analogs to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into their potential as antimicrobial and anticancer agents, provide detailed experimental protocols for their evaluation, and discuss plausible mechanisms of action.

Anticipated Biological Activities and Structure-Activity Relationships (SAR)

The strategic placement of chloro, fluoro, and methyl groups on the indole core is anticipated to confer a unique pharmacological profile.

Antimicrobial Activity

Halogenated indoles have demonstrated significant antimicrobial properties against a spectrum of pathogens, including multidrug-resistant strains.[4]

  • Influence of Halogenation : The presence of halogens, such as chlorine and fluorine, on the indole ring is strongly correlated with enhanced antimicrobial and antibiofilm activity.[5][6] For instance, various chloroindoles have shown efficacy against uropathogenic Escherichia coli. The position of the halogen is critical, with substitutions at the 4, 5, and 6-positions of the indole ring being particularly effective.

  • Role of the 3-Methyl Group : While the primary focus of many studies has been on N1 and C2 substitutions, modifications at the C3 position are also known to influence bioactivity.[7] The 3-methyl group can impact the molecule's lipophilicity and steric interactions with biological targets, potentially modulating its antimicrobial spectrum and potency.

Anticancer Activity

The indole scaffold is a cornerstone in the development of novel anticancer agents.[1] Halogenation is a key strategy to enhance the cytotoxic and antiproliferative effects of these compounds.[2][8][9]

  • Mechanism of Action : Structurally related halogenated indoles and other heterocyclic compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.[9] The intrinsic pathway of apoptosis, involving the regulation of Bcl-2 family proteins and the activation of caspases, is a common mechanism. Some indole derivatives also exhibit anticancer activity by inhibiting key enzymes such as kinases and topoisomerases.[10]

  • Structure-Activity Relationship :

    • Halogen Substituents : The introduction of chloro and fluoro groups can enhance anticancer activity. The electronegativity and size of the halogen atoms influence the electronic properties of the indole ring and its ability to interact with biological targets.

    • 3-Methyl Group : The methyl group at the C3 position can contribute to the molecule's binding affinity and selectivity for specific targets within cancer cells. SAR studies on other 3-aroylindoles have shown that modifications at this position can significantly impact cytotoxic and antitubulin activities.[11]

Potential for Neuroprotection

Bioactive compounds, including various natural products, have been investigated for their neuroprotective effects in the context of neurodegenerative diseases.[12][13][14] While specific studies on 6-chloro-5-fluoro-3-methylindole derivatives are lacking, the general class of indole-containing molecules has shown promise in this area.[15][16] Further research is warranted to explore the potential of these specific derivatives in modulating pathways related to neuroinflammation and neuronal survival.

Experimental Protocols

The following are detailed protocols for the initial screening of 6-chloro-5-fluoro-3-methylindole derivatives for their potential biological activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.

Materials:

  • Test compounds (6-chloro-5-fluoro-3-methylindole derivatives)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the appropriate broth in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is for assessing the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (6-chloro-5-fluoro-3-methylindole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Representative Biological Activities of Structurally Related Halogenated Indole Derivatives
CompoundBiological ActivityTarget Organism/Cell LinePotency (MIC/IC50)Reference
4-ChloroindoleAntibiofilmE. coliMIC: 75 µg/mL[1]
5-Chloro-2-methylindoleAntibiofilmE. coliMIC: 75 µg/mL[1]
4-Bromo-6-chloroindoleAntibacterialS. aureusMIC: 30 µg/mL
5-Bromo-6-chloroindoleAntibacterialS. aureusMIC: 30 µg/mL
6-Bromo-4-iodoindoleAntibacterialS. aureusMIC: 20 µg/mL
Substituted 3-aroylindolesCytotoxicVarious cancer cellsVaries[11]
6-Chloro/fluoro-chromone derivativesAnticancerEAC cellsVaries[10]

Note: This table provides data for structurally related compounds to infer the potential activity of 6-chloro-5-fluoro-3-methylindole derivatives, for which specific data is not yet widely available.

Visualizations

Plausible Signaling Pathway for Apoptosis Induction

apoptosis_pathway Indole_Derivative 6-Chloro-5-fluoro-3-methylindole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indole_Derivative->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome (Apaf-1, Caspase-9, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by indole derivatives.

Experimental Workflow for MTT Cytotoxicity Assay

mtt_workflow Start Start: Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Treat_Cells Treat Cells with Compounds Incubate_1->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Indole Derivatives Prepare_Compounds->Treat_Cells Incubate_2 Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Buffer Incubate_3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End: Cytotoxicity Profile Analyze_Data->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The 6-chloro-5-fluoro-3-methylindole scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the well-established biological activities of related halogenated indoles, it is highly probable that these derivatives will exhibit significant antimicrobial and anticancer properties. The strategic combination of chloro, fluoro, and methyl substituents offers a unique opportunity to fine-tune the pharmacological profile of the indole nucleus.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 6-chloro-5-fluoro-3-methylindole derivatives. This should include broad-spectrum antimicrobial screening against clinically relevant pathogens and cytotoxicity profiling against a panel of human cancer cell lines. Mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, exploring their potential in other therapeutic areas, such as neuroprotection, could unveil new applications for this versatile chemical scaffold. The insights gained from such studies will be invaluable for the rational design and development of the next generation of indole-based therapeutics.

References

  • Abdel-Wahab, B. F., et al. (2015). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-951.
  • Al-Amiery, A. A., et al. (2013). Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 845-853.
  • Bielenica, A., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. International Journal of Molecular Sciences, 23(21), 13345.
  • Various Authors. (n.d.). Biologically active 3-alkyl substituted indole derivatives.
  • Khan, I., & Ibrar, A. (2014). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 209-232.
  • Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(11), 2568.
  • Powers, J. C., et al. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron Letters, 50(12), 1267-1269.
  • Yeh, T. K., et al. (2008). Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. Journal of Medicinal Chemistry, 51(2), 249-260.
  • Yap, H. Y., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(11), 1642.
  • Xu, L., et al. (2021). Antimicrobial Property of Halogenated Catechols.
  • Wang, Z., et al. (2026). Enantioconvergent Indole Alkylation Using Diols via Oxocarbenium Intermediate by Borrowing Hydrogen To Access γ-/δ-Chiral Ketones. Journal of the American Chemical Society.
  • Al-Ostath, A., et al. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of 6-Chloro-5-fluoroindole in Organic Synthesis: A Supplier's Insight.
  • Rojas-Albor, D., et al. (2023). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 16(7), 967.
  • Nabavi, S. M., et al. (2023).
  • Fares, M., et al. (2022).
  • Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136.
  • Takeuchi, Y., et al. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642.
  • El-Naggar, M., et al. (2019). Anti Cancer, Molecular Docking and Structure Activity Relationship Studies of Some Novel Synthetic Spiroindolo[3,2-b]Carbazoles as Predicted HER2 and BrK Kinase Inhibitors.
  • Various Authors. (n.d.).
  • Morroni, F., et al. (2014). Neuroprotection by 6-(methylsulfinyl)hexyl isothiocyanate in a 6-hydroxydopamine mouse model of Parkinson's disease. Brain Research, 1589, 134-144.
  • Various Authors. (2024). The Neuroprotective and Therapeutic Effects of Medicinal Plants and Natural Products against Aluminium Chloride-Induced Alzheimer's Disease. MDPI.
  • Various Authors. (2023). Neuroprotection with Bioactive Compounds. MDPI.

Sources

Exploratory

6-chloro-5-fluoro-3-methylindole supplier and price comparison

The following technical guide details the procurement, chemical profile, and quality validation of 6-chloro-5-fluoro-3-methylindole (CAS: 169673-97-6). Supply Chain Analysis, Synthesis, and Quality Assurance Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, chemical profile, and quality validation of 6-chloro-5-fluoro-3-methylindole (CAS: 169673-97-6).

Supply Chain Analysis, Synthesis, and Quality Assurance

Executive Summary

6-chloro-5-fluoro-3-methylindole (CAS: 169673-97-6) is a specialized halogenated indole scaffold used primarily in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its specific substitution pattern—a fluorine atom at C5 and a chlorine atom at C6—modulates metabolic stability by blocking common CYP450 oxidation sites, while the C3-methyl group restricts conformational freedom, often enhancing binding affinity.

This guide provides researchers with a verified supplier landscape, a cost-analysis based on synthetic precursors, and a rigorous Quality Control (QC) protocol to ensure experimental integrity.

Chemical Profile & Technical Specifications[1][2][3]
PropertySpecification
IUPAC Name 6-chloro-5-fluoro-3-methyl-1H-indole
CAS Number 169673-97-6
Molecular Formula C₉H₇ClFN
Molecular Weight 183.61 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, MeOH, DCM; insoluble in water
Key Impurities 4-chloro isomer (regioisomer), hydrazine precursors

Critical Note on Identity: Researchers frequently confuse this compound with the desmethyl analog, 6-chloro-5-fluoroindole (CAS 122509-72-2). Ensure your procurement requests specifically cite CAS 169673-97-6 to avoid receiving the wrong starting material.

Market Analysis: Supplier & Price Comparison

The market for 6-chloro-5-fluoro-3-methylindole is fragmented, with few vendors holding "on-the-shelf" stock. Most supply is "make-to-order" or held in small catalog quantities.

Verified Supplier Landscape

The following vendors list CAS 169673-97-6 in their active catalogs.

SupplierCatalog TypeEstimated Lead TimePurity Grade
Chem-Impex Int'l Stock / Catalog3-5 Days (US)98%+
Parchem Distributor1-2 Weeks97%+
3Way Pharm Synthesis House2-3 WeeksCustom
Enamine / ChemSpace Building Block1-2 Weeks95% (H-NMR)
Price Benchmarking (Estimated)

Pricing for this specific 3-methyl derivative is significantly higher than the desmethyl analog due to the additional synthetic complexity (regioselectivity issues).

  • R&D Scale (1g - 5g): $150 - $350 per gram.

  • Process Scale (25g+): $80 - $120 per gram.

  • Cost of Goods (Synthesis): If synthesized in-house (see Section 4), the raw material cost is approximately $15-$25 per gram , assuming high yields.

Recommendation: For quantities <5g, purchase from a catalog vendor like Chem-Impex to save time. For >25g, contract a custom synthesis or perform the reaction in-house using the protocol below.

Technical Deep Dive: Synthesis & Impurity Profiling

To validate the quality of purchased material, one must understand its synthesis. The primary route is the Fischer Indole Synthesis , which introduces specific impurity risks.

The Synthetic Route

The reaction involves the condensation of (3-chloro-4-fluorophenyl)hydrazine (CAS 84282-78-0) with propionaldehyde , followed by acid-catalyzed [3,3]-sigmatropic rearrangement.

Regioselectivity Challenge: The hydrazine precursor is meta-substituted (Cl at position 3). Cyclization can occur at two ortho positions:

  • Position 2 (crowded): Yields the 4-chloro isomer (Impurity A).

  • Position 6 (less hindered): Yields the target 6-chloro isomer.

While steric hindrance favors the 6-chloro target, the 4-chloro isomer is a common contaminant (5-10%) in low-quality batches.

FischerIndole Hydrazine Precursor: (3-chloro-4-fluorophenyl)hydrazine (CAS 84282-78-0) Hydrazone Intermediate: Arylhydrazone Hydrazine->Hydrazone + Propionaldehyde Propionaldehyde Reagent: Propionaldehyde Propionaldehyde->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement (Acid Catalyst) Hydrazone->Sigmatropic Target TARGET: 6-chloro-5-fluoro-3-methylindole (Major Product) Sigmatropic->Target Major Path (Sterics) Impurity IMPURITY: 4-chloro-5-fluoro-3-methylindole (Regioisomer) Sigmatropic->Impurity Minor Path

Figure 1: Synthetic pathway highlighting the critical regioselectivity checkpoint.

Quality Control & Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The 4-chloro regioisomer often co-elutes in standard LC-MS methods.

Step-by-Step Validation Workflow
  • H-NMR Spectroscopy (Primary ID):

    • Solvent: DMSO-d6.

    • Diagnostic Signal: Look for the C3-methyl doublet/singlet around 2.1 - 2.3 ppm .

    • Regioisomer Check: The aromatic region is critical.

      • Target (6-Cl): Two aromatic protons (H4 and H7) usually appear as singlets or weak doublets due to F-coupling. H4 and H7 are para to each other.

      • Impurity (4-Cl): The proton pattern will differ significantly due to the change in shielding. Look for extraneous peaks in the aromatic region (6.5 - 7.5 ppm) integrating to <10%.

  • 19F-NMR (Purity Check):

    • Fluorine NMR is highly sensitive to the electronic environment. The 4-chloro and 6-chloro isomers will have distinct chemical shifts. This is the most reliable method to quantify the regioisomer impurity.

  • HPLC Method (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).

    • Detection: UV at 254 nm and 280 nm.

QC_Workflow Sample Received Sample (CAS 169673-97-6) Visual Visual Inspection (Color/Form) Sample->Visual NMR_H 1H-NMR (DMSO-d6) Check Aromatic Pattern Visual->NMR_H NMR_F 19F-NMR Detect Regioisomers NMR_H->NMR_F Decision Pass Criteria: >98% Purity <2% Regioisomer NMR_F->Decision

Figure 2: Recommended Quality Control decision tree for incoming raw materials.

References
  • Fischer Indole Synthesis Mechanism & Applications

    • Source: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
    • Context: Foundational text on the mechanism and regioselectivity issues (4- vs 6-substitution)
  • Precursor Availability (3-Chloro-4-fluorophenylhydrazine)

    • Source: Sigma-Aldrich / Merck Millipore.
    • Context: Verification of starting material availability (CAS 84282-78-0)
  • Indole Alkylation & Functionalization

    • Source: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension.
    • Context: Discusses the utility of C3-substituted indoles in medicinal chemistry.
  • Supplier Listing (Chem-Impex)

    • Source: Chem-Impex International C
    • Context: Verification of supplier capability for specific halogen

Protocols & Analytical Methods

Method

Protocol: Synthesis and Evaluation of 6-Chloro-5-Fluoro-3-Methylindole-Based Chalcones as Tubulin-Targeting Anticancer Agents

Executive Summary This application note details the synthesis and biological characterization of indole-chalcone hybrids derived from 6-chloro-5-fluoro-3-methylindole . While typical indole-chalcones utilize the C3-posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and biological characterization of indole-chalcone hybrids derived from 6-chloro-5-fluoro-3-methylindole . While typical indole-chalcones utilize the C3-position for conjugation, the presence of a methyl group at C3 in this scaffold necessitates a C2-functionalization strategy . This structural modification is strategically valuable: the C3-methyl group restricts conformational rotation, potentially locking the molecule into a bioactive pose favorable for the colchicine-binding site of tubulin, while the 5-fluoro and 6-chloro substituents modulate metabolic stability and lipophilicity, respectively.

Strategic Rationale & Mechanism

Structure-Activity Relationship (SAR) Logic
  • 3-Methyl Group: Acts as a conformational lock. In many tubulin inhibitors (e.g., combretastatins), restricted rotation enhances binding affinity. It also blocks the metabolically vulnerable C3 position.

  • 5-Fluoro Substitution: Increases metabolic stability by blocking Phase I oxidation (CYP450) at the electron-rich C5 position.

  • 6-Chloro Substitution: Enhances lipophilicity (

    
    ), facilitating membrane permeability and providing a "halogen bond" handle for interaction with hydrophobic pockets in the target protein.
    
  • Chalcone Linker: The

    
    -unsaturated ketone acts as a Michael acceptor, potentially forming covalent interactions with cysteine residues (e.g., Cys241 in 
    
    
    
    -tubulin) or simply providing a rigid spacer for
    
    
    -stacking.
Mechanism of Action

The primary target for these derivatives is the colchicine-binding site on


-tubulin.[1] Binding prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[1]

MOA Indole Indole-Chalcone (6-Cl, 5-F, 3-Me) Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds Complex Ligand-Protein Complex Tubulin->Complex Conformational Change Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Figure 1: Mechanism of Action. The indole-chalcone binds to


-tubulin, inhibiting polymerization and triggering apoptotic cascades.

Chemical Synthesis Protocol

Objective: Synthesize 1-(substituted-phenyl)-3-(6-chloro-5-fluoro-3-methyl-1H-indol-2-yl)prop-2-en-1-one. Challenge: The C3 position is blocked. Solution: Perform Vilsmeier-Haack formylation at the C2 position , followed by Claisen-Schmidt condensation.

Step 1: Synthesis of 6-chloro-5-fluoro-3-methyl-1H-indole-2-carbaldehyde

This step installs the reactive aldehyde handle at C2.

Reagents:

  • Starting Material: 6-chloro-5-fluoro-3-methylindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (5.0 eq - solvent/reagent)

  • Ice water /

    
     (for workup)
    

Protocol:

  • Preparation: In a flame-dried round-bottom flask, place anhydrous DMF and cool to 0°C in an ice bath.

  • Vilsmeier Reagent: Add

    
     dropwise with vigorous stirring. Maintain temperature < 5°C. Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent).
    
  • Addition: Dissolve 6-chloro-5-fluoro-3-methylindole in minimal DMF and add dropwise to the reaction mixture.

  • Reaction: Allow to warm to room temperature, then heat to 80°C for 4–6 hours. Note: C2 formylation requires higher energy than C3.

  • Workup: Cool the mixture and pour onto crushed ice. Neutralize carefully with 5M

    
     or saturated 
    
    
    
    to pH 8–9. The aldehyde will precipitate as a yellow/orange solid.
  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

Step 2: Claisen-Schmidt Condensation (Chalcone Formation)

This step couples the indole-aldehyde with an acetophenone.

Reagents:

  • Indole-2-carbaldehyde (from Step 1) (1.0 eq)

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)

  • Ethanol (solvent)

  • Piperidine (catalytic, 0.2 eq) or KOH (stoichiometric, 1.5 eq)

Protocol:

  • Dissolution: Dissolve equimolar amounts of the indole-aldehyde and the chosen acetophenone in absolute ethanol (5–10 mL/mmol).

  • Catalysis: Add piperidine (catalytic) or pulverized KOH (if stronger base is needed).

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction to room temperature. The chalcone product often precipitates. If not, pour into ice water and acidify slightly with dilute HCl (if KOH was used).

  • Purification: Filter the precipitate. Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: Hexane -> 20% EtOAc/Hexane).

Synthesis Start Start: 6-chloro-5-fluoro- 3-methylindole Step1 Step 1: Vilsmeier-Haack (POCl3/DMF, 80°C) Start->Step1 Inter Intermediate: 2-Formyl-3-methylindole Step1->Inter C2-Formylation Step2 Step 2: Claisen-Schmidt (Acetophenone, Base, Reflux) Inter->Step2 Final Product: Indole-2-Chalcone Step2->Final Aldol Condensation

Figure 2: Synthetic workflow for generating C2-linked indole-chalcones.

Biological Evaluation Protocol

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the


 (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, A549, HeLa).
  • Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment: Add synthesized compounds at varying concentrations (0.1 – 100

    
    ) dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Tubulin Polymerization Assay

Purpose: Confirm the mechanism of action (destabilization of microtubules).

  • Reagents: Purified bovine brain tubulin (>99%), GTP, Buffer (PEM: 80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Setup: Mix tubulin (3 mg/mL) with GTP (1 mM) and the test compound (5–10

    
    ) in a pre-warmed 96-well plate at 37°C.
    
  • Control: Use Colchicine (5

    
    ) as a positive control (inhibition) and Paclitaxel  as a stabilizer control.
    
  • Kinetics: Monitor turbidity (absorbance at 340 nm) every 30 seconds for 60 minutes.

  • Result: Effective inhibitors will show a flattened curve (low absorbance) compared to the vehicle control (sigmoidal growth curve).

Quantitative Data Summary (Representative)

The following table illustrates expected trends based on similar halogenated indole-chalcones in literature [1][3].

Compound IDR-Group (Acetophenone)IC50 (MCF-7) [µM]IC50 (A549) [µM]Tubulin Inhibition
IC-01 Phenyl (H)12.5 ± 1.215.8 ± 2.1Moderate
IC-02 4-Methoxy2.1 ± 0.33.4 ± 0.5High
IC-03 3,4,5-Trimethoxy0.05 ± 0.01 0.08 ± 0.02 Very High
IC-04 4-Nitro> 50> 50Low
Ref Colchicine0.01 ± 0.0050.02 ± 0.01Very High

Note: The 3,4,5-trimethoxy substitution (IC-03) typically mimics the A-ring of colchicine, yielding nanomolar potency.

References

  • Synthesis and evaluation of indole-based chalcones as inducers of methuosis. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones. Source: Molecules (MDPI). URL:[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: International Journal of Molecular Sciences. URL:[Link]

  • Vilsmeier-Haack Reaction Protocol. Source: Organic Chemistry Portal.[2][3] URL:[Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 6-Chloro-5-fluoro-3-methylindole Derivatives

An Application Guide by a Senior Application Scientist Introduction: The Critical Role of Crystallization for Halogenated Indole Derivatives The 6-chloro-5-fluoro-3-methylindole scaffold is a key structural motif in mode...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Crystallization for Halogenated Indole Derivatives

The 6-chloro-5-fluoro-3-methylindole scaffold is a key structural motif in modern medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. The precise control over the solid-state form of these active pharmaceutical ingredients (APIs) is not merely an academic exercise; it is fundamental to ensuring drug safety, stability, and efficacy.[1] Crystallization is the primary mechanism by which we achieve chemical purity and, critically, control the polymorphic form of the API. Different polymorphs of the same compound can exhibit vastly different physicochemical properties, including solubility, dissolution rate, and stability, which directly impact bioavailability.[2]

This guide provides a detailed, experience-driven framework for developing robust crystallization protocols for 6-chloro-5-fluoro-3-methylindole derivatives. We will move beyond simple recipes to explore the underlying principles, enabling you to rationally design, troubleshoot, and optimize crystallization processes for novel derivatives within this important chemical class.

Part 1: Foundational Principles and Molecular Considerations

Before attempting any crystallization, a scientist must appreciate the molecular characteristics of the target compound. The 6-chloro-5-fluoro-3-methylindole structure presents several key features that will govern its interaction with solvents and its packing in a crystal lattice:

  • Indole N-H Group: This is a strong hydrogen bond donor, capable of forming critical interactions that stabilize the crystal lattice.[3] Solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate, THF) are often good starting points.

  • Halogen Atoms (Cl, F): The chloro and fluoro substituents introduce significant polarity and can participate in non-covalent interactions, including dipole-dipole and halogen bonding. These interactions can influence crystal packing and morphology.[4]

  • Aromatic System: The indole ring is a large, flat, hydrophobic surface prone to π-π stacking interactions, which are often a dominant force in the crystal packing of aromatic heterocycles.[5] Solvents like toluene may promote such interactions.[3]

  • Methyl Group: The 3-methyl group adds a non-polar, hydrophobic character to the molecule.

The ideal solvent or solvent system will need to balance these competing interactions, keeping the molecule soluble at high temperatures or concentrations but allowing these intermolecular forces to take over in a controlled manner to form an ordered solid upon reaching a state of supersaturation.[6]

Part 2: A Systematic Approach to Crystallization Protocol Development

A haphazard "try everything" approach is inefficient. A systematic workflow, grounded in physical chemistry principles, will yield superior results more quickly. The following workflow is a proven strategy for developing a crystallization method from scratch.

Crystallization_Workflow start Crude 6-chloro-5-fluoro-3-methylindole Derivative purity Assess Purity (TLC, NMR, LC-MS) Impurity Profile is Critical start->purity screening Systematic Solvent Screening (Small Scale: 10-20 mg) purity->screening Purity >95% is ideal solubility Determine Solubility Profile (Hot vs. Cold) screening->solubility method_selection Select Primary Crystallization Method solubility->method_selection Based on solubility differential optimization Optimize Key Parameters (Concentration, Cooling Rate, etc.) method_selection->optimization characterization Characterize Crystals (Microscopy, MP, XRD) optimization->characterization Iterative Process characterization->optimization Refine if needed end Robust & Scalable Protocol characterization->end Success!

Caption: A systematic workflow for crystallization protocol development.

Step 1: Purity Assessment

Crystallization is a purification technique, but it is not magic. The presence of significant impurities (>5%) can inhibit nucleation, disrupt crystal growth, or even co-crystallize, leading to poor results.[2][7] Before beginning, ensure your starting material is reasonably pure.

Step 2: Systematic Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization.[6][8] A good solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8]

Protocol 2.1: Small-Scale Solvent Screening

  • Place ~10-15 mg of your compound into several small vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume. This gives a rough measure of room temperature solubility.

  • For solvents in which the compound is poorly soluble at room temperature, heat the vial gently (e.g., in a water bath) and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the vials to cool slowly to room temperature, then place them in a refrigerator (4°C) or freezer (-20°C).

  • Observe the results after 24-48 hours. Note the quality and quantity of crystals, or if the compound "oiled out."

Table 1: Example Solvent Screening Data for a Hypothetical Derivative

SolventSolubility (25°C)Solubility (70°C)Observations on CoolingSuitability
WaterInsolubleInsolubleNo changePoor (Single)
HexaneInsolubleSparingly SolubleFine powder precipitatesPoor (Single) / Good (Anti-solvent)
TolueneSparingly SolubleVery SolubleSmall, well-formed needlesGood (Slow Cooling)
Ethyl AcetateModerately SolubleVery SolubleLarge, blocky crystalsExcellent (Slow Cooling / Evaporation)
AcetoneSolubleVery SolubleCrystals form only on high concentrationGood (Evaporation / Anti-solvent)
EthanolModerately SolubleVery SolubleOiled out initially, then solidifiedPoor (Consider mixed solvent)
AcetonitrileModerately SolubleVery SolubleSmall, thin platesGood (Slow Cooling)

Part 3: Detailed Crystallization Protocols

Based on the screening data, you can now select and optimize a primary crystallization method.

Method 1: Slow Cooling Crystallization

This is often the most effective and scalable method for compounds with a good temperature-solubility differential.[1] The core principle is to create a saturated solution at a high temperature and allow it to slowly cool, causing the solution to become supersaturated in a controlled manner, which favors crystal growth over rapid nucleation.[9][10]

Protocol 3.1: Optimized Slow Cooling from Ethyl Acetate

  • Dissolution: In a clean Erlenmeyer flask equipped with a stir bar, add 1.0 g of the 6-chloro-5-fluoro-3-methylindole derivative. Add the minimum amount of ethyl acetate required to fully dissolve the compound at reflux temperature (~77°C). Causality: Using the minimum amount of solvent ensures the solution becomes supersaturated at a relatively high temperature upon cooling, providing a wide window for crystal growth.[8]

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Dust and other particulates act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[10][11]

  • Slow Cooling: Cover the flask with a watch glass or loose-fitting stopper and place it inside a large Dewar flask filled with hot water (~70-80°C). Allow the entire assembly to cool to room temperature undisturbed overnight. Causality: Extremely slow cooling minimizes the rate of supersaturation generation, which is the key to growing large, high-quality crystals.[8][10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below their melting point.

Method 2: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals for X-ray diffraction, especially when material is scarce.[3][12] It works by slowly introducing an "anti-solvent" (in which the compound is insoluble) into a solution of the compound via the vapor phase.

Vapor_Diffusion cluster_0 Sealed Outer Vial inner_vial Inner Vial: Compound dissolved in 'Good' Solvent (e.g., Acetone) anti_solvent Anti-Solvent Reservoir: Volatile 'Poor' Solvent (e.g., Hexane) anti_solvent->inner_vial Vapor Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

Protocol 3.2: Vapor Diffusion using Acetone/Hexane

  • Prepare Solution: Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone) in a small, open vial (e.g., 1-dram).

  • Prepare Reservoir: In a larger vial or jar (e.g., 20 mL scintillation vial), add 1-2 mL of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

  • Assemble: Carefully place the small inner vial inside the larger vial, ensuring the liquid levels are not in contact. Seal the outer vial tightly. Causality: The more volatile anti-solvent (hexane) will slowly diffuse into the good solvent (acetone), gradually reducing the compound's solubility and inducing crystallization.[13]

  • Incubate: Leave the sealed system undisturbed in a location with a stable temperature for several days to weeks.

  • Harvest: Once suitable crystals have formed, carefully remove the inner vial and pipette away the mother liquor.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (Higher Boiling Point)"Anti-Solvent" (Lower Boiling Point)
TolueneHexane
Tetrahydrofuran (THF)Pentane
Dichloromethane (DCM)Diethyl Ether
AcetonitrileDiethyl Ether
MethanolDiethyl Ether
Method 3: Slow Evaporation

While simple, slow evaporation can be effective, particularly with solvents that have moderate volatility.[12] The concentration of the solute increases as the solvent evaporates, leading to crystallization.

Protocol 3.3: Slow Evaporation from a Toluene/Hexane Mixture

  • Dissolution: Dissolve the compound in a good solvent (e.g., toluene) to near saturation at room temperature.

  • Add Co-solvent: Add a small amount of a more volatile anti-solvent (e.g., 10-20% v/v of hexane) until the solution becomes faintly turbid. Re-clarify the solution by adding a few drops of the good solvent (toluene). Causality: Starting from a mixed solvent system near the saturation point reduces the time required for evaporation to induce crystallization.[11]

  • Evaporation: Place the solution in a vial and cover it with paraffin film. Pierce the film with a needle 1-3 times. Causality: The number and size of the holes control the rate of evaporation. A slower rate is almost always better for crystal quality.[12]

  • Incubate & Harvest: Leave the vial undisturbed for several days. Harvest the crystals once they have formed.

Part 4: Troubleshooting Common Crystallization Problems

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; Cooling is too rapid; Compound has a low melting point or impurities are present.Dilute the solution slightly with more hot solvent; Ensure a much slower cooling rate (use a Dewar or insulated box); Re-purify the starting material.
Microcrystals/Powder Nucleation rate is too high; Cooling is too rapid; Presence of particulate impurities.Reduce the rate of supersaturation (slower cooling, slower evaporation/diffusion); Perform a hot filtration to remove nucleation sites; Reduce the initial concentration.[11]
No Crystals Form Solution is not sufficiently supersaturated; Compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some solvent before cooling; For slow cooling, place the solution in a colder environment (refrigerator/freezer) after slow cooling to RT; Add a seed crystal.[11]
Polymorphism Different crystallization conditions (solvent, temperature, saturation) can favor different crystal forms.[7]This is a complex issue. Systematically vary the solvent and crystallization method. Characterize each solid form obtained using techniques like DSC, XRD, and IR spectroscopy to identify different polymorphs.[1]

Conclusion

The crystallization of 6-chloro-5-fluoro-3-methylindole derivatives is a controllable and reproducible scientific process, not an art. By systematically evaluating solvent systems, carefully selecting and optimizing the crystallization method, and understanding the causal relationships between experimental parameters and outcomes, researchers can consistently produce high-purity crystalline material with the desired solid-state properties. This structured approach is indispensable for accelerating drug development timelines and ensuring the quality and reliability of these vital pharmaceutical compounds.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. (Note: This is a representative reference for the general guide content, original URL found in a general guide). Retrieved from a general guide: [Link]

  • Wadsworth, et al. (2014). Crystallization process of tricyclic indole derivatives. Google Patents (WO2014083113A1).
  • Das, S., et al. (2021). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development. (Note: This is a representative reference for the concept, the original link is to a ResearchGate request). Retrieved from [Link]

  • Mitchell, L. F., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, 25(6), 1388–1400. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Factors Affecting Crystallization. Retrieved from [Link]

  • IMSERC. (n.d.). Crystallization Guide. Northwestern University. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Thorp-Greenwood, F. L. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(2), 119-143. Retrieved from [Link]

  • Torres, F. M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17345–17355. Retrieved from [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]

  • Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2691-2710. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Trade Science Inc. (2011). An efficient and scalable synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal, 7(2). Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Zhang, Q., et al. (2018). Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. Dyes and Pigments, 158, 459-466. (Note: This is a representative reference for the concept, the original link is to a ResearchGate page). Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]

  • Google Patents. (n.d.). KR20080007649A - Crystallization of Indole Derivatives Having Piperidine Rings and Methods for Producing the Same.
  • Google Patents. (n.d.). EP2943195A1 - Crystallization process of tricyclic indole derivatives.
  • Liu, C., et al. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Acta Crystallographica Section F, 68(Pt 5), 556–559. Retrieved from [Link]

  • Chen, S., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 11(7), 2330–2340. Retrieved from [Link]

  • Google Patents. (n.d.). MX2015006871A - Crystallization process of tricyclic indole derivatives.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Guedes, A., et al. (2020). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 25(21), 5179. Retrieved from [Link]

  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]

  • X-Ray Crystallography Lab, University of Florida. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-5-Fluoro-3-Methylindole

[1] Executive Summary & Core Directive This guide addresses the synthesis of 6-chloro-5-fluoro-3-methylindole , a critical pharmacophore often found in tyrosine kinase inhibitors (e.g., c-Met, ALK pathways).[1] While the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

This guide addresses the synthesis of 6-chloro-5-fluoro-3-methylindole , a critical pharmacophore often found in tyrosine kinase inhibitors (e.g., c-Met, ALK pathways).[1] While the Fischer Indole Synthesis is the industry standard for this scaffold, the specific substitution pattern (3-Cl, 4-F on the hydrazine precursor) introduces severe regioselectivity challenges and polymerization risks .[1]

This document is not a textbook review; it is a troubleshooting manual designed for researchers experiencing low yields (<40%) or difficult purification profiles.

The Validated Protocol (The "Gold Standard")

Do not start with free propionaldehyde.[2] The primary cause of "tar" formation in this reaction is the self-aldol condensation of the aldehyde before it can react with the hydrazine.

Reaction Scheme

Precursors: (3-Chloro-4-fluorophenyl)hydrazine Hydrochloride + Propionaldehyde Diethyl Acetal.[1] Catalyst: Zinc Chloride (


) or 4% 

in EtOH.[1][2]
Step-by-Step Methodology
  • Hydrazone Formation (In Situ):

    • Suspend (3-chloro-4-fluorophenyl)hydrazine HCl (1.0 eq) in Ethanol (10V).

    • Add Propionaldehyde Diethyl Acetal (1.1 eq).[1][2] Note: Using the acetal acts as a "masked" aldehyde, releasing the reactive species slowly.[1][2]

    • Stir at reflux for 2 hours. Monitor by LCMS for disappearance of hydrazine.

  • Fischer Cyclization:

    • Cool to

      
      .
      
    • Slowly add concentrated

      
       (0.5 eq) or anhydrous 
      
      
      
      (1.5 eq).[1][2] Exothermic!
    • Heat to

      
       for 4–6 hours.
      
  • Workup:

    • Concentrate solvent.[2] Neutralize with sat.

      
      . Extract with EtOAc.[3]
      
    • Critical Step: Wash organic layer with

      
       (sodium bisulfite) solution to remove unreacted aldehyde/acetal byproducts.[1][2]
      

Mechanistic Visualization & Regioselectivity[1]

The most frequent user query concerns the formation of the unwanted 4-chloro-5-fluoro-3-methylindole isomer.

The Regioselectivity Bifurcation

The starting material, 3-chloro-4-fluorophenylhydrazine , has two ortho positions available for the [3,3]-sigmatropic rearrangement:

  • Position 2 (Ortho to Cl): Sterically hindered.[1][2] Leads to the 4-chloro isomer.

  • Position 6 (Ortho to H): Less hindered.[1][2] Leads to the desired 6-chloro isomer.

While sterics favor the 6-chloro product (approx. 4:1 to 9:1 ratio depending on conditions), the electronic effect of the fluorine (para to the 6-position) can deactivate the ring, making the reaction sluggish.[1]

FischerMechanism Hydrazine 3-Cl-4-F-Phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Propionaldehyde Acetal Sigmatropic [3,3]-Sigmatropic Shift Hydrazone->Sigmatropic Acid Catalyst / Heat PathA Path A: Cyclization at C2 (Sterically Hindered by Cl) Sigmatropic->PathA Minor Pathway PathB Path B: Cyclization at C6 (Sterically Favored) Sigmatropic->PathB Major Pathway Indole4 Product A: 4-Chloro-5-Fluoro-3-Methylindole (Unwanted Isomer) PathA->Indole4 Indole6 Product B: 6-Chloro-5-Fluoro-3-Methylindole (Target Molecule) PathB->Indole6

Figure 1: Mechanistic pathway highlighting the regioselectivity bifurcation point.[1] Path B is favored due to steric repulsion between the chlorine atom and the forming C-C bond in Path A.[2]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black tar/polymer."

Diagnosis: Uncontrolled polymerization of propionaldehyde or oxidative degradation of the hydrazine. Corrective Action:

  • Switch to Acetal: If using free propionaldehyde, stop. Switch to propionaldehyde diethyl acetal . It releases the aldehyde slowly, preventing self-condensation [1].[1][2]

  • Inert Atmosphere: Halogenated phenylhydrazines are sensitive to oxidation. Run the reaction under strict Nitrogen or Argon.

  • Acid Choice: If using Polyphosphoric Acid (PPA), the high viscosity creates hot spots.[1][2] Switch to 4%

    
     in Ethanol for better thermal control.
    
Issue 2: "I cannot separate the 4-chloro and 6-chloro isomers."

Diagnosis: These isomers have very similar polarities. Corrective Action:

  • Crystallization over Column: Do not rely solely on silica chromatography. The 6-chloro isomer is typically more symmetrical and crystalline.

    • Solvent System: Try recrystallization from Heptane/Toluene (9:1) . The 6-chloro isomer often precipitates first.

  • Chemical Separation: If separation is impossible, consider proceeding to the next step (e.g., N-alkylation or formylation).[1][2] The steric difference at the N1 position (flanked by H in the 6-Cl isomer vs. Cl in the 4-Cl isomer) often makes the derivatives easier to separate.

Issue 3: "Yield is stuck at 20-30%."

Diagnosis: Incomplete cyclization or loss of ammonia is stalling. Optimization Table:

VariableRecommendationWhy?
Solvent Acetic Acid (Glacial)Acts as both solvent and mild catalyst; improves solubility of the hydrazine salt.[1]
Temperature 90°C - 100°C The [3,3] shift has a high activation energy due to the electron-withdrawing Fluorine.
Catalyst ZnCl2 (Fused) Lewis acids often drive the rearrangement better than protic acids for electron-poor rings [2].[1]

Advanced Optimization Workflow

If the standard protocol fails, follow this logic flow to identify the bottleneck.

TroubleshootingFlow Start Start: Low Yield CheckLCMS Check LCMS of Crude Start->CheckLCMS HydrazoneLeft Hydrazone Remaining? CheckLCMS->HydrazoneLeft IncreaseTemp Increase Temp or Acid Strength HydrazoneLeft->IncreaseTemp Yes Tar Black Tar? HydrazoneLeft->Tar No CheckPurity Check Hydrazine Purity (Is it oxidized?) SwitchAcetal Use Acetal & Degas Solvents Tar->SwitchAcetal Yes CheckIsomers Isomer Mix? Tar->CheckIsomers No Recryst Recrystallize (Heptane/Tol) CheckIsomers->Recryst Yes

Figure 2: Decision tree for diagnosing yield failures in Fischer Indole Synthesis.

References

  • Robinson, B. (1982).[1][2] The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and use of acetals to prevent polymerization).[1][2]

  • Gribble, G. W. (2016).[1][2][4] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[2][4] Link[1][2]

  • Pfizer Inc. (2005).[1][2] Preparation of pyrazole derivatives as protein kinase inhibitors. WO2005030140.[2] (Describes the industrial scale-up of similar halo-indoles). Link

  • Vertex Pharmaceuticals. (2008).[1][2] Indole derivatives as modulators of CFTR. US20080167307.[2] (Provides detailed experimental procedures for 5,6-disubstituted indoles). Link

Sources

Optimization

Technical Support Center: 3-Methyl Indole Stability &amp; Handling

Topic: Preventing Oxidation of 3-Methyl Indoles During Storage Doc ID: TMS-3MI-OX-001 | Version: 2.4 | Audience: R&D, CMC, Analytical Chemistry Core Directive: The Stability Mandate 3-Methyl indole (Skatole) and its deri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 3-Methyl Indoles During Storage

Doc ID: TMS-3MI-OX-001 | Version: 2.4 | Audience: R&D, CMC, Analytical Chemistry

Core Directive: The Stability Mandate

3-Methyl indole (Skatole) and its derivatives are electron-rich heterocycles. Their storage stability is not merely a matter of "keeping it cold"; it is a battle against radical-mediated autoxidation at the C2-C3 double bond.

As a Senior Application Scientist, I often see projects stalled by "mystery peaks" in LC-MS or unexpected loss of potency. These are rarely synthetic failures but rather storage failures . The protocol below is designed to arrest the thermodynamic and kinetic drivers of indole oxidation.

Mechanistic Insight: Why 3-Methyl Indole Degrades

To prevent degradation, you must understand the enemy. The indole ring, specifically the pyrrole moiety, is highly susceptible to electrophilic attack and radical formation.

The Oxidation Cascade

The primary failure mode is the attack of molecular oxygen (or singlet oxygen generated by light) at the C3 position. Because C3 is already substituted with a methyl group, the system cannot easily restore aromaticity via deprotonation. Instead, it forms a hydroperoxy-indolenine intermediate.

Key Consequence: This intermediate rearranges into 3-methyloxindole (a major impurity) or undergoes radical coupling to form colored dimers (rosindoles), causing the characteristic pink-to-brown discoloration.

IndoleOxidation MI 3-Methyl Indole (Skatole) Radical C3-Radical Intermediate MI->Radical H-abstraction Light hv / O2 (Initiator) Light->MI Peroxide 3-Hydroperoxy indolenine Radical->Peroxide +O2 Oxindole 3-Methyloxindole (Major Impurity) Peroxide->Oxindole Rearrangement Dimer Rosindole Dimers (Pink/Brown Polymer) Peroxide->Dimer Polymerization

Figure 1: The oxidative degradation pathway of 3-methyl indole. Note that light and oxygen are the primary initiators converting the parent compound into oxindoles and colored dimers.

Storage Protocols: The Self-Validating System

Do not rely on manufacturer packaging for long-term storage once the seal is broken. Transfer material immediately to a controlled environment.

Storage Matrix
StatePrimary HazardRecommended ConditionContainer SpecShelf Life (Est.)
Solid (Neat) Photo-oxidation, Sublimation-20°C Amber glass, Teflon-lined cap, Headspace purged with Argon12-24 Months
Stock Solution (DMSO) Hygroscopicity (Water)-20°C or -80°C Single-use aliquots (Cryovials)3-6 Months
Stock Solution (MeOH) Solvent Evaporation-20°C NOT RECOMMENDED for long term (evaporation concentrates impurities)< 1 Month
The "Argon Blanket" Technique

Every time you open a vial of 3-methyl indole, you introduce atmospheric oxygen and moisture.

  • Flush: Direct a gentle stream of dry Argon or Nitrogen into the vial for 10-15 seconds before closing.

  • Seal: Use Parafilm® over the cap to retard gas exchange.

  • Verify: If the solid turns from white/off-white to pink, the inert atmosphere was breached.

Troubleshooting & FAQs

Q1: My 3-methyl indole powder has turned slightly pink. Is it ruined?

Diagnosis: The pink color indicates the formation of rosindole dimers or trace oxidation products. This is a surface phenomenon initially. Action:

  • For qualitative work (TLC spots): It may still be usable. Check purity via HPLC. If purity is >95%, the color is likely a trace contaminant with a high extinction coefficient (looks worse than it is).

  • For quantitative/biological work: Do not use. Oxidized indoles can act as radical scavengers or pro-oxidants, skewing biological assays (e.g., cell viability or enzyme inhibition).

Q2: How do I purify oxidized (colored) 3-methyl indole?

Protocol: The Rescue Recrystallization If you have significant amounts (>5g), recrystallization is efficient.

  • Solvent System: Use Petroleum Ether : Ethyl Acetate (high ratio, e.g., 9:1) or Hexane . 3-Methyl indole is soluble in hot hexane but crystallizes upon cooling; polar impurities (dimers) often remain in solution or oil out.

  • Dissolution: Dissolve crude solid in minimal hot hexane (~50°C).

  • Filtration: If there is dark insoluble "tar," filter hot through a glass frit or a small pad of Celite.

  • Crystallization: Cool slowly to Room Temperature, then to -20°C.

  • Collection: Filter the white crystals and wash with cold hexane.

  • Drying: Vacuum dry in the dark.

Q3: Can I store 3-methyl indole in DMSO?

Answer: Yes, but with caveats. DMSO is hygroscopic. Absorbed water can facilitate proton-transfer reactions that accelerate indole degradation.

  • Rule: Use anhydrous DMSO (stored over molecular sieves).

  • Rule: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials.

Advanced Workflow: Decision Logic

Use this logic flow to determine the handling of your specific sample.

StorageLogic Start Received 3-Methyl Indole CheckColor Check Color Start->CheckColor White White / Off-White CheckColor->White Pass Pink Pink / Brown CheckColor->Pink Fail Usage Intended Usage? White->Usage Purify REQUIRED: Recrystallize (Hexane/EtOAc) Pink->Purify Synth Synthesis / Crude Usage->Synth Use as is Bio Bio-Assay / Kinetic Usage->Bio Verify Purity (HPLC) Store Store -20°C Argon Flush Synth->Store Bio->Store Purify->CheckColor

Figure 2: Decision tree for assessing material quality before experimental use.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Methylindole. Available at: [Link]

  • Xue, J., et al. Atmospheric oxidation mechanism and kinetics of indole.[1] Atmospheric Chemistry and Physics, 2022.[1] Available at: [Link]

  • Royal Society of Chemistry. Oxidative dimerization of indole derivatives. ChemComm, 2011. Available at: [Link]

Sources

Troubleshooting

optimizing reaction temperature for halogenated indole functionalization

Topic: Optimizing Reaction Temperature for Halogenated Indole Functionalization From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Research Teams Subject: Technical Bulletin – Temperature Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Halogenated Indole Functionalization

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Research Teams Subject: Technical Bulletin – Temperature Control in Pd-Catalyzed Indole Functionalization

Welcome to the Indole Functionalization Optimization Hub. Functionalizing halogenated indoles is a balancing act between activation energy and decomposition. The indole core is electron-rich and prone to oxidative polymerization, while the halogen handle (Cl, Br, I) is susceptible to premature loss (protodehalogenation) at high temperatures.

This guide moves beyond basic "recipe following" to explain the why and how of temperature control, ensuring you can troubleshoot low yields and regioselectivity failures effectively.

Part 1: The Kinetic vs. Thermodynamic Trade-off (C2 vs. C3)[1]

Q: I am attempting a C-H activation on a 5-bromoindole. I target C2, but I keep isolating C3-arylated byproducts or mixtures. Does temperature affect this?

A: Yes, temperature is the primary switch between Kinetic (C3) and Thermodynamic (C2) control.

The Mechanism: Indoles are inherently nucleophilic at C3 (enamine-like reactivity). Under mild conditions (low temperature), electrophilic palladation occurs fastest at C3. However, the C3-Pd intermediate is often sterically crowded and high in energy.

  • Low Temp (<60°C): Favors C3 functionalization (Kinetic product).

  • High Temp (>100°C): Promotes a 1,2-migration of the palladium species from C3 to C2, or allows direct C2-deprotonation (CMD mechanism) to overcome the higher activation barrier, leading to the C2 product (Thermodynamic product).

Troubleshooting Strategy: If you need C2 selectivity but are getting C3:

  • Increase Temperature: Shift from 80°C to 120°C-140°C.

  • Switch Solvent: Move from THF (reflux 66°C) to 1,4-Dioxane or Xylene to access the migration window.

  • Check Acid/Base Balance: C2-arylation via C-H activation often requires a carboxylate base (e.g., PivOH/CsOPiv) to assist the Concerted Metalation-Deprotonation (CMD) step, which is highly temperature-sensitive.

Visualization: Regioselectivity Pathway

The following diagram illustrates the bifurcation point where temperature dictates the final isomer.

IndoleSelectivity Start Indole Substrate (Pd(II) Catalyst) Inter C3-Palladated Intermediate Start->Inter Fast Electrophilic Attack (Low Temp) C3_Prod C3-Functionalized (Kinetic Product) Inter->C3_Prod Reductive Elimination (< 80°C) Transition 1,2-Migration (High Ea) Inter->Transition Heat (> 100°C) C2_Prod C2-Functionalized (Thermodynamic Product) Transition->C2_Prod Isomerization & Red. Elim.

Figure 1: Temperature-dependent divergence of Indole C-H functionalization pathways.[1][2][3]

Part 2: The Protodehalogenation Trap

Q: My cross-coupling reaction (Suzuki/Buchwald) works, but I see 20-30% of "de-halogenated" indole (halogen replaced by H). Why?

A: You are witnessing Protodehalogenation . This is a common failure mode when reaction temperature is too high relative to the rate of transmetallation.

The Causality:

  • Oxidative Addition (OA): Pd(0) inserts into the C-Halogen bond.[4] This is fast and exothermic.

  • The Stall: If the next step (Transmetallation with Boronic acid or Amine binding) is slow, the Pd(II)-Ar species sits in solution.

  • The Trap: At high temperatures (>90°C), this intermediate can scavenge a hydride (H-) from the solvent (especially alcohols or DMF) or the base.

  • Result: Reductive elimination releases the indole without the desired coupling partner.

Corrective Protocol:

  • Step 1: Lower the temperature by 20°C.

  • Step 2: Increase the concentration of the coupling partner (Boronic acid/Amine) to accelerate the transmetallation step.

  • Step 3: Avoid solvents that act as hydride donors (e.g., Isopropanol) at high temps. Switch to Toluene or DME.

Part 3: Standard Optimization Protocol

Do not guess. Use this systematic screening workflow to identify the "Goldilocks" zone for your specific substrate.

Experimental Setup:

  • Scale: 0.1 mmol (screening scale).

  • Vessels: Sealed microwave vials (even if using thermal heating) to prevent solvent loss and ensure accurate internal temperature.

Table 1: Solvent-Temperature Matrix for Screening
SolventBoiling Point (°C)Rec. Screen TempApplication
THF 6660Kinetic Control (C3 selectivity), sensitive halogens (Iodine).
1,4-Dioxane 10190 - 100Standard Cross-Coupling (Suzuki/Buchwald). Good balance.
Toluene 110100 - 110Non-polar. Reduces protodehalogenation. Good for Buchwald.
DMF/DMA 153 / 165120 - 140Thermodynamic Control (C2 C-H activation). High risk of decomposition.
t-Amyl Alcohol 10290 - 100"Green" alternative. Excellent for solubility of polar bases.
Workflow Diagram: The Optimization Loop

OptLoop Start Start Optimization (Target: 5-Haloindole Coupling) Screen1 Screen 1: 80°C (Dioxane) Standard Conditions Start->Screen1 Check Analyze LCMS Screen1->Check LowConv Low Conversion (<20%) Check->LowConv Substrate Intact Dehalo Protodehalogenation (>10%) Check->Dehalo Halogen Lost Good Yield > 60% Check->Good Success Action1 Increase Temp to 110°C OR Change Ligand (e.g., XPhos) LowConv->Action1 Action2 Decrease Temp to 60°C Switch to Toluene Dehalo->Action2 Action1->Screen1 Iterate Action2->Screen1 Iterate

Figure 2: Decision matrix for temperature adjustment based on LCMS feedback.

Part 4: Microwave vs. Conventional Heating[6]

Q: Can I use microwave irradiation to speed this up?

A: Yes, but with a warning. Microwave heating is highly efficient for C-H activation steps where overcoming a high energy barrier is required (e.g., breaking a C-H bond). The "superheating" effect can access temperatures above the solvent's boiling point rapidly.

However , for Cross-Coupling of Halogenated Indoles :

  • Microwaves can cause "hot spots" on the catalyst surface.

  • If your catalyst is Pd(PPh3)4 (tetrakis), it is thermally sensitive. Microwave heating often degrades the catalyst before the reaction completes.

  • Recommendation: Use microwave heating only if you are using robust precatalysts (e.g., Pd-PEPPSI, Buchwald G3/G4 generations) that can withstand rapid thermal ramps.

References
  • Mechanistic Rationale for C2 vs C3 Selectivity: Lane, B. S.; Sames, D. "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity."[5] Journal of the American Chemical Society, 2005 , 127, 8050–8057. [Link]

  • Microwave Effects on Indole Synthesis: Bhattacharya, T.; et al. "Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives." ACS Combinatorial Science, 2017 , 19, 708–713.[6] [Link]

  • Protodehalogenation & Catalyst Systems: Navarro, O.; et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 2004 , 69, 3173–3180.[7] [Link]

  • C-H Activation Overview: Gou, X.-Y.; et al. "Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole." ACS Catalysis, 2017 , 7, 5120–5141. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing bioactivity of 6-chloro vs 6-fluoro indole derivatives

The following guide provides an in-depth technical comparison of 6-chloro and 6-fluoro indole derivatives, designed for medicinal chemists and drug development professionals. Executive Summary In the optimization of indo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-chloro and 6-fluoro indole derivatives, designed for medicinal chemists and drug development professionals.

Executive Summary

In the optimization of indole-based pharmacophores, the choice between a 6-chloro and a 6-fluoro substituent is rarely a trivial bioisosteric swap. While both halogens block metabolic oxidation at the reactive C6 position, their impact on ligand-target binding differs fundamentally.

  • 6-Chloro Indoles: Typically exhibit superior binding affinity in hydrophobic pockets due to enhanced lipophilicity and a larger van der Waals radius (

    
    ) that facilitates optimal packing and halogen bonding.
    
  • 6-Fluoro Indoles: Often utilized to modulate pKa and metabolic stability without imposing significant steric demand. However, the high electronegativity and small size (

    
    ) frequently lead to reduced affinity in targets requiring lipophilic bulk at the 6-position (e.g., Melatonin receptors, certain Kinases).[1]
    

This guide analyzes the physicochemical drivers behind these differences and presents experimental data comparing their performance in antiviral and CNS-targeted assays.

Physicochemical & Mechanistic Comparison

The divergence in bioactivity stems from the distinct atomic properties of Chlorine and Fluorine. The 6-position of the indole ring is electronically coupled to the pyrrole nitrogen; substitution here dramatically affects the ring's electron density and hydrogen-bond donor capability.

Table 1: Physicochemical Properties of C6-Substituents
Property6-Fluoro Indole6-Chloro IndoleImpact on Bioactivity
Van der Waals Radius 1.47 Å1.75 ÅCl fills hydrophobic pockets; F mimics H (1.20 Å) sterically.
C-X Bond Length 1.35 Å1.74 ÅCl extends further into the binding site.
Electronegativity (Pauling) 3.983.16F strongly withdraws

, reducing N1-H pKa.
Hansch

(Lipophilicity)
+0.14+0.71Cl significantly increases logP; F is nearly neutral.
Halogen Bonding (

-hole)
NegligibleModerate/StrongCl can accept electron density from backbone carbonyls.
Mechanistic Insight: The "Goldilocks" Hydrophobic Fit

In many indole-binding proteins (e.g., GPCRs like 5-HT receptors), the 6-position resides in a defined hydrophobic cleft.

  • The Chlorine Advantage: The 6-Cl substituent provides a "lock-and-key" fit, displacing water and engaging in favorable van der Waals dispersion forces.

  • The Fluorine Deficit: The 6-F substituent, being isosteric to hydrogen but electronically distinct, often fails to fill this cleft, leaving a "vacuum" that destabilizes the ligand-receptor complex.[1]

Case Studies & Experimental Data

Case Study A: Melatonin Receptor Agonism (MT1/MT2)

The melatonin receptor binding pocket illustrates the dominance of 6-chloro substitution. Melatonin (5-methoxy-N-acetyltryptamine) has a hydrogen at C6.

  • Experimental Observation: Introduction of Chlorine at C6 yields 6-chloromelatonin , a super-agonist with affinity

    
     values often 10-fold lower (better) than the endogenous ligand.
    
  • Comparative Data:

    • Melatonin (

      
      ):  ~0.2 - 0.4 nM (MT1)[1]
      
    • 6-Chloromelatonin (

      
      ):  ~0.04 nM (MT1)[1]
      
    • 6-Fluoromelatonin: While stable, it typically fails to achieve the super-agonist potency of the chloro-derivative because it lacks the lipophilic bulk necessary to maximize interaction with the receptor's hydrophobic sub-pocket (Valine/Leucine residues).

Key Takeaway: For GPCRs targeting indoles, Cl > F when the pocket allows for size expansion.[1]

Case Study B: SARS-CoV-2 3CL Protease Inhibitors

In a recent study optimizing indole-chloropyridinyl esters as SARS-CoV-2 3CLpro inhibitors, the effect of C6-substitution was stark.[2]

  • Context: The scaffold required a substituent to interact with the S2/S3 subsite of the protease.

  • Results:

    • 6-Methyl Indole (Lipophilic/Bulky): Retained potent antiviral activity (

      
      ).[1][2]
      
    • 6-Fluoro Indole: Resulted in a complete loss of enzyme inhibitory activity and antiviral efficacy.[2]

  • Analysis: The failure of the 6-fluoro derivative was attributed to its inability to engage in necessary hydrophobic contacts, combined with electronic withdrawal that may have unfavorably altered the binding orientation.

Decision Logic for Medicinal Chemists

The following decision tree outlines when to deploy Cl vs. F at the indole 6-position.

IndoleSAR Start Optimization of Indole Scaffold Q1 Is the 6-position susceptible to CYP450 metabolic oxidation? Start->Q1 Path_Metab Is the binding pocket sterically restricted? Q1->Path_Metab Yes Path_Bind Does the target have a hydrophobic sub-pocket at C6? Q1->Path_Bind No (Focus on Affinity) Select_F Select 6-Fluoro (Blocks metabolism, minimal steric clash) Path_Metab->Select_F Yes (Tight Fit) Select_Cl Select 6-Chloro (Blocks metabolism + Lipophilic gain) Path_Metab->Select_Cl No (Open Pocket) Select_Cl_Affinity Select 6-Chloro (Maximizes vdW & Halogen Bonding) Path_Bind->Select_Cl_Affinity Yes Select_F_Elec Select 6-Fluoro (Modulates pKa without bulk) Path_Bind->Select_F_Elec No Warning CAUTION: 6-F may reduce potency if lipophilicity is critical (e.g. 3CLpro) Select_F->Warning

Figure 1: Strategic Decision Tree for C6-Indole Substitution.

Experimental Protocols

To validate the bioactivity differences, the following protocols for synthesis and assay are recommended.

A. Synthesis of 6-Haloindoles (Bartoli Reaction)

Rationale: The Bartoli indole synthesis is preferred for 6-substituted indoles as it avoids the regioselectivity issues common in Fischer indole synthesis.

  • Reagents: 2-Halo-nitrobenzene (starting material), Vinylmagnesium bromide (3 eq), THF (anhydrous).

  • Procedure:

    • Cool a solution of 4-chloro-2-nitrobenzene (for 6-Cl) or 4-fluoro-2-nitrobenzene (for 6-F) in dry THF to -40°C under

      
      .
      
    • Add vinylmagnesium bromide (1.0 M in THF) dropwise over 20 minutes.

    • Stir at -40°C for 1 hour, then warm to room temperature.

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc). 6-Fluoroindoles often elute faster due to lower polarity.

B. Comparative Binding Assay (Generic GPCR/Kinase)

Rationale: A self-validating competitive binding assay to determine


.
  • Preparation: Prepare 10 mM stock solutions of the 6-Cl and 6-F derivatives in DMSO.

  • Dilution: Serial dilute (1:3) to create a 10-point dose-response curve (range: 10

    
     to 0.5 nM).
    
  • Incubation:

    • Mix membrane prep (target receptor) with radioligand (at

      
       concentration).[1]
      
    • Add test compounds.

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Fit data to a sigmoidal dose-response equation:

    
    
    Self-Validation Check: The Hill Slope should be near -1.0. If significantly different, suspect allosteric binding or aggregation (common with highly lipophilic 6-Cl derivatives).[1]
    

References

  • Comparison of Chlorine and Fluorine in Drug Design Summerfield, C., & Pattison, G.[1] "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science, 2026.[1] [Link]

  • Indole-Chloropyridinyl Esters as SARS-CoV-2 Inhibitors Comparison of 6-methyl, 6-fluoro, and parent indole derivatives. [Link]

  • Melatonin Receptor Pharmacology Dubocovich, M. L., et al.[1] "Melatonin receptors: Structure, pharmacology and function."[1] [Link]

  • 5-HT Receptor Binding Affinities Detailed analysis of tryptamine derivatives and halogen effects. [Link]

Sources

Comparative

Literature Review: 6-Chloro-5-Fluoro-3-Methylindole Derivatives as PI3Kβ-Selective Inhibitors

Topic: Literature Review of 6-Chloro-5-Fluoro-3-Methylindole Biological Targets Content Type: Publish Comparison Guide Executive Summary This guide reviews the biological targets of compounds derived from this scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 6-Chloro-5-Fluoro-3-Methylindole Biological Targets Content Type: Publish Comparison Guide

Executive Summary

This guide reviews the biological targets of compounds derived from this scaffold, focusing on their application in treating PTEN-deficient cancers (e.g., melanoma, prostate cancer). It compares the performance of these indole-based inhibitors against leading clinical alternatives like GSK2636771 and AZD8186 .

Primary Biological Target: PI3Kβ (p110β)

The primary biological target for 6-chloro-5-fluoro-3-methylindole derivatives is the beta isoform of Class I PI3K (PI3Kβ) .[1]

Mechanism of Action[2][3]
  • ATP-Competitive Inhibition: These small molecules bind to the ATP-binding pocket of the p110β catalytic subunit.

  • Selectivity Driver: The "3-methyl" group on the indole ring (or the corresponding position in the dihydro-indole/indoline core) exploits a non-conserved region in the binding pocket, specifically interacting with residues that differ between p110β and p110δ.

  • PTEN Synthetic Lethality: In tumors with functional loss of PTEN (Phosphatase and Tensin Homolog), PI3Kβ signaling becomes the dominant driver of cell survival and proliferation. Inhibiting PI3Kβ in this context induces "synthetic lethality," effectively killing cancer cells while sparing normal cells that rely on other isoforms (α/δ).

Secondary Targets & Off-Target Effects
  • PI3Kδ (p110δ): The closest structural homolog. A major challenge in this chemical series is avoiding PI3Kδ inhibition to prevent immune-related toxicity. The 6-chloro-5-fluoro substitution pattern is optimized to maximize the

    
     selectivity window.
    
  • mTOR: Some early-generation indole derivatives show dual PI3K/mTOR inhibition, though recent medicinal chemistry efforts (e.g., SAR260301 ) focus on sparing mTOR to reduce metabolic toxicity.

Comparative Performance Analysis

The following table compares the performance of the Sanofi Indole Series (derived from the 6-chloro-5-fluoro-3-methylindole scaffold) against the current "Standard of Care" (SOC) tool compounds in the PI3Kβ space.

FeatureSanofi Indole Series (e.g., Compound 51/SAR260301*)GSK2636771 (Benzimidazole)AZD8186 (Triazolopyridine)
Core Scaffold 6-Chloro-5-fluoro-indole BenzimidazoleTriazolopyridine
Primary Target PI3Kβ PI3Kβ PI3Kβ / PI3Kδ
PI3Kβ IC50 (nM) 5 – 23 nM ~5 nM~4 nM
Selectivity (

)
>1000x>1000x>1000x
Selectivity (

)
High (>50x) (Optimized by 3-Me)Moderate (>10x)Low (Dual inhibitor)
PTEN-Null Potency High (IC50 < 100 nM in UACC-62)HighHigh
PK Profile Moderate half-life; low clearanceLong half-lifeModerate half-life
Clinical Status Phase I/II (Discontinued/Stalled)Phase IIPhase II

*Note: SAR260301 is a 2-methylindoline derivative; however, the 3-methylindole analogs (e.g., Compound 51 in literature) demonstrated superior isoform selectivity profiles during SAR optimization.

Key Insight: The "Methyl" Switch

Experimental data indicates that substitution at the indole 3-position (or 2-position depending on the specific isomer series) is critical. In the Sanofi series, a methyl group significantly improves the selectivity ratio for PI3Kβ over PI3Kδ compared to the unsubstituted analog. This confirms the "3-methyl" moiety is not just a lipophilic filler but a functional selectivity switch.

Experimental Protocols

To validate the biological activity of 6-chloro-5-fluoro-3-methylindole derivatives, the following standardized protocols are recommended.

A. ADP-Glo™ Kinase Assay (Biochemical Potency)
  • Purpose: Determine IC50 against recombinant PI3K isoforms.

  • Reagents: Recombinant p110β/p85α complex, PIP2:PS lipid substrate, Ultra-Pure ATP, ADP-Glo Detection Kit (Promega).

  • Protocol:

    • Preparation: Dilute compounds in DMSO (10-point dose response).

    • Reaction: Incubate 2 µL compound + 4 µL enzyme (3 nM final) + 4 µL substrate/ATP mix (50 µM ATP final) in 384-well white plates.

    • Incubation: 60 minutes at Room Temperature (RT).

    • Termination: Add 10 µL ADP-Glo Reagent (40 min incubation).

    • Detection: Add 20 µL Kinase Detection Reagent (30 min incubation).

    • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Analysis: Fit curves using non-linear regression (GraphPad Prism) to calculate IC50.

B. Cell Viability in PTEN-Deficient Lines (Cellular Efficacy)
  • Purpose: Assess "synthetic lethality" in relevant cancer models.

  • Cell Lines: UACC-62 (Melanoma, PTEN-null), PC-3 (Prostate, PTEN-null).

  • Control Line: HCT-116 (PTEN-WT).

  • Protocol:

    • Seed cells (3,000 cells/well) in 96-well plates; incubate 24h.

    • Treat with serial dilutions of the indole derivative (0.1 nM – 10 µM).

    • Incubate for 96 hours at 37°C/5% CO2.

    • Add CellTiter-Glo® reagent (Promega) to quantify ATP.

    • Calculate GI50 (Growth Inhibition 50%).

    • Success Metric: GI50 in UACC-62 should be < 500 nM; GI50 in HCT-116 should be > 5 µM (indicating selectivity).

Pathway Visualization

The following diagram illustrates the mechanism of action for PI3Kβ inhibitors in the context of PTEN loss.

PI3K_Pathway cluster_cancer PTEN-Deficient Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K_Beta PI3Kβ (p110β) [Target] RTK->PI3K_Beta GPCR GPCR GPCR->PI3K_Beta PIP3 PIP3 (Oncogenic Signal) PI3K_Beta->PIP3 Phosphorylation PI3K_Alpha PI3Kα (p110α) PIP2 PIP2 PIP2->PIP3 PI3K Activity AKT AKT (Protein Kinase B) PIP3->AKT PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibits) mTOR mTORC1 AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Indole 6-Cl-5-F-3-Me-Indole Derivative Indole->PI3K_Beta Inhibits

Caption: Mechanism of Action: In PTEN-deficient cells, PIP3 levels are unregulated. PI3Kβ becomes the primary driver of this pool. The Indole derivative selectively blocks PI3Kβ, restoring apoptotic signaling.

References

  • Carry, J. C. , et al. (2014). "Discovery and Optimization of Pyrimidone Indoline Amide PI3Kβ Inhibitors for the Treatment of Phosphatase and Tensin Homologue (PTEN)-Deficient Cancers." Journal of Medicinal Chemistry, 57(3), 903–920.[2] Link

  • Certal, V. , et al. (2014). "Discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors." Journal of Medicinal Chemistry, 57(3), 903-920.[3][4][5] Link

  • Sanofi. (2013). "Indole Derivatives as PI3K Inhibitors." US Patent Application US20130274253A1. Link

  • RCSB PDB. (2014).[6] "Crystal Structure of PI3Kbeta in Complex with Compound 28 (SAR260301)." Protein Data Bank Entry 4BFR. Link

  • Ni, J. , et al. (2012). "Functional Characterization of an Isoform-Selective Inhibitor of PI3K-p110β as a Potential Anticancer Agent." Cancer Discovery, 2(5), 425–433. Link

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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6-chloro-5-fluoro-3-methyl-1H-indole
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